molecular formula C20H17F2N3O2S B2496845 N1-(2-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide CAS No. 895802-02-5

N1-(2-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

Cat. No. B2496845
CAS RN: 895802-02-5
M. Wt: 401.43
InChI Key: ZUNFIRRUHFYJLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes that yield high-purity products. For instance, Kariuki et al. (2021) synthesized isostructural compounds with similar fluorophenyl and thiazole structures, demonstrating high yields and crystallinity suitable for structural determination via single crystal diffraction. The methodology showcases the intricate synthesis process involving specific reagents and conditions to achieve desired molecular architectures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by single crystal diffraction techniques. The molecules exhibit planarity with certain groups oriented perpendicularly to the main molecular plane. This structural feature is crucial for understanding the compound's interactions and stability (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

The chemical reactions involving similar compounds often result in the formation of products with significant biological activity. For instance, Arutyunyan et al. (2013) discussed the conversion of cyanoesters to nitriles and further transformation to secondary amines, leading to oxalates and acetamides with high antibacterial activity. This illustrates the compound's reactivity and potential applications in developing antimicrobial agents (Arutyunyan, Akopyan, Nazaryan, Gevorgyan, Stepanyan, Paronikyan, & Panosyan, 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are essential for understanding the compound's behavior in different environments and applications. However, detailed information on these properties for N1-(2-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide specifically was not found in the available literature. Typically, these properties are determined experimentally under various conditions.

Chemical Properties Analysis

Chemical properties, such as reactivity with other substances, stability under different conditions, and decomposition products, are crucial for the compound's application in chemical synthesis and other areas. Mamedov et al. (2016) described a novel synthetic approach yielding N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the compound's versatility in synthesis and the potential for creating a wide range of derivatives with varied properties and applications (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Scientific Research Applications

  • Neurokinin-1 Receptor Antagonists : A study described the synthesis and evaluation of a water-soluble neurokinin-1 receptor antagonist, highlighting its potential in treating conditions like emesis and depression. This suggests that compounds with similar structures could be explored for their interactions with specific receptors in the nervous system (Harrison et al., 2001).

  • Orexin Receptor Mechanisms : Research on the role of Orexin-1 receptor mechanisms in compulsive food consumption in a model of binge eating indicates that certain compounds can selectively target these receptors, offering insights into potential treatments for eating disorders and compulsive behaviors (Piccoli et al., 2012).

  • COX-2 Inhibitors : A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors suggests that the introduction of certain functional groups can enhance selectivity and potency, which is relevant for anti-inflammatory and analgesic drug development (Hashimoto et al., 2002).

  • Tyrosine Kinase Inhibitors : The synthesis and evaluation of a quinazolinone-based derivative as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases were discussed in another study, demonstrating the potential of such compounds in cancer therapy (Riadi et al., 2021).

  • PET Imaging Probes : The development of novel benzoxazole derivatives as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease was detailed in another research, illustrating the application of such compounds in neuroimaging and diagnostics (Cui et al., 2012).

properties

IUPAC Name

N'-(2-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S/c1-12-17(28-20(24-12)13-6-8-14(21)9-7-13)10-11-23-18(26)19(27)25-16-5-3-2-4-15(16)22/h2-9H,10-11H2,1H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNFIRRUHFYJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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